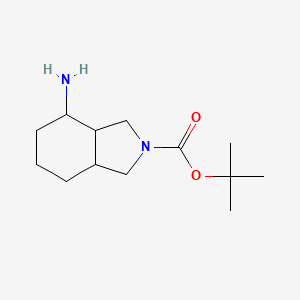

2-Boc-4-amino-octahydro-isoindole

描述

2-Boc-4-amino-octahydro-isoindole is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on an octahydro-isoindole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-4-amino-octahydro-isoindole typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of octahydro-isoindole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

化学反应分析

Synthetic Routes and Key Transformations

2-Boc-4-amino-octahydro-isoindole is a bicyclic proline analogue with a fused isoindole-pyrrolidine scaffold. Its synthesis and reactivity have been explored through diverse methodologies, including:

Intramolecular Cyclization via C–N Bond Formation

-

Hydrogenation of Isoindole Precursors : Hydrogenation of methyl 3-oxo-1H-isoindolin-1-carboxylate derivatives under atmospheric H₂ with PtO₂ catalysis yields cis-fused octahydroisoindole systems (96:4 diastereomeric ratio) .

-

Reductive Cyclization : Cyclohexane derivatives with trans carboxylic acid and amine substituents undergo reductive cyclization to form trans-fused bicyclic systems .

Oxidation and Deprotection

-

Dess-Martin Periodinane (DMP) Oxidation : The hydroxyl group in tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate is oxidized to a ketone using DMP in dichloromethane, yielding 2-Boc-5-oxo-octahydro-isoindole in quantitative yield .

-

Boc Deprotection : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, regenerating the free amine for downstream functionalization .

Amide Coupling

-

The primary amine undergoes coupling with carboxylic acids or activated esters (e.g., HATU/DIPEA) to form secondary amides. For example, coupling with Fmoc-protected amino acids enables peptide backbone integration .

Reductive Amination

-

The ketone in 2-Boc-5-oxo-octahydro-isoindole reacts with amines (e.g., benzylamine) under NaBH₃CN or H₂/Pd-C to afford secondary amines .

Diels-Alder Reactions

-

Proline-derived bicyclic systems participate in Diels-Alder reactions with dienes (e.g., cyclopentadiene) to generate polycyclic frameworks. For example, cycloaddition with 80 yields 81 (67% yield) .

| Substrate | Dienophile | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Proline derivative | Cyclopentadiene | 81 | 67% | Thermal, 24 h |

Enzymatic Dynamic Kinetic Resolution

-

Asymmetric Synthesis : Pseudomonas cepacia lipase (PSL-C I) catalyzes the alkoxycarbonylation of cis-[c]-fused bicyclic pyrrolidines with diallyl/dibenzyl carbonates, producing enantiomerically enriched carbamates (up to 99% ee) .

Stability and Reactivity Considerations

科学研究应用

Overview

2-Boc-4-amino-octahydro-isoindole is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and drug development. Its structural characteristics allow it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive compounds. Its ability to undergo transformations such as cycloaddition and functional group modifications facilitates the development of new therapeutic agents.

Case Study: Synthesis of Spirooxindoles

Recent research highlighted the use of this compound in the efficient synthesis of spirooxindoles through 1,3-dipolar cycloaddition reactions. This method demonstrated high yields and excellent diastereoselectivity, showcasing the compound's utility in creating complex molecular architectures that are relevant in drug discovery .

Pharmacological Applications

The compound has been explored for its pharmacological properties, particularly in relation to receptor modulation and enzyme inhibition.

Antihypertensive Agents

Isoindoline derivatives, including those derived from this compound, have been investigated for their potential as antihypertensive agents. These compounds are believed to enhance the selectivity and efficacy of human PPARδ agonists, which are promising leads for treating metabolic disorders such as diabetes and obesity .

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects. For instance, studies involving isoindoline-1-carboxylic acid analogues have shown promise in treating neurodegenerative diseases by modulating pathways associated with inflammation and neuronal survival .

Structure-Activity Relationship Studies

The compound has been pivotal in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of new drug candidates.

Inhibitors of Enzymatic Activity

SAR studies have utilized this compound to develop inhibitors targeting enzymes involved in various pathological processes. For example, modifications to the isoindole structure have led to the discovery of potent inhibitors for squalene-hopene cyclase, an enzyme implicated in cholesterol biosynthesis .

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound derivative | Squalene-hopene cyclase | 0.18 | |

| Isoindoline analogue | PPARδ | Variable |

Development of Therapeutic Agents

The versatility of this compound extends to its application in developing therapeutic agents for various diseases.

Cardiovascular Diseases

Compounds derived from this isoindoline framework have been identified as potential activators of soluble guanylate cyclase (sGC), which plays a crucial role in cardiovascular health. These compounds are being studied for their ability to treat conditions mediated by decreased sGC activity, such as hypertension and heart failure .

Cancer Treatment

The structural modifications of this compound have also been linked to anticancer activity. Research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with critical signaling pathways .

作用机制

The mechanism of action of 2-Boc-4-amino-octahydro-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

相似化合物的比较

Similar Compounds

- 2-Boc-4-amino-octahydro-isoindoline

- 2-Boc-4-amino-octahydro-isoquinoline

- 2-Boc-4-amino-octahydro-indole

Uniqueness

2-Boc-4-amino-octahydro-isoindole is unique due to its specific structure, which includes the Boc-protected amino group on an octahydro-isoindole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

2-Boc-4-amino-octahydro-isoindole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by a bicyclic framework and a tert-butoxycarbonyl (Boc) protecting group, is being explored for its therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₄N₂O₂, with a molar mass of 240.34 g/mol. The structure includes an octahydro-isoindole core with a Boc-protected amino group, enhancing its stability and solubility, which are critical for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄N₂O₂ |

| Molar Mass | 240.34 g/mol |

| Structure Type | Isoindole derivative |

| Unique Feature | Boc protection enhances stability |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects. For instance, it has been shown to inhibit enzyme activity or activate signaling pathways relevant to disease processes.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, particularly through the inhibition of leukocyte adhesion mechanisms involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating significant antibacterial activity .

- Evaluation of Anticancer Properties : In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed IC50 values of 20 µM for MCF-7 and 15 µM for A549 cells, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Di-Boc-2H-Isoindole | Isoindole | Contains guanidine functionality; higher reactivity |

| Octahydroisoquinoline | Isoquinoline derivative | Exhibits different biological activities; less studied |

| 4-Amino-1H-Isoindole | Isoindole | Lacks Boc protection; used in different synthetic pathways |

The Boc protection in this compound not only enhances its stability but also increases its bioavailability compared to other similar compounds.

属性

IUPAC Name |

tert-butyl 4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTNEZKFSOMQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027333-18-1 | |

| Record name | tert-butyl 4-amino-octahydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。